molecular formula C18H22N8O3 B2916170 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1788676-35-6

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Número de catálogo: B2916170
Número CAS: 1788676-35-6
Peso molecular: 398.427
Clave InChI: RFQNIEIRUDCZBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound supplied for research and development purposes. It has a molecular formula of C 18 H 22 N 8 O 3 and a molecular weight of 398.42 g/mol . Its CAS registration number is 1788676-35-6 . The compound features a complex structure incorporating multiple nitrogen-containing heterocycles, including pyrimidine and pyrazole rings, which are of significant interest in medicinal chemistry and drug discovery. This molecular architecture suggests potential for applications in areas such as kinase inhibition research or the development of small-molecule probes. Researchers value this compound for its specific structural motifs that can be utilized in biochemical assays and as a key intermediate in organic synthesis. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O3/c1-5-28-18-19-10-13(17(24-18)25(3)4)23-15(27)11-29-16-9-14(21-12(2)22-16)26-8-6-7-20-26/h6-10H,5,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQNIEIRUDCZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical pathways, and comparative analyses with similar compounds.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a pyrimidine core substituted with dimethylamino and ethoxy groups, as well as a pyrazole moiety. The molecular formula is C15H17N5O3C_{15}H_{17}N_{5}O_{3}, with a molecular weight of approximately 305.33 g/mol. The compound's unique combination of functional groups contributes to its biological activity.

Target Enzymes

The primary target of Compound A is carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumor cell metabolism. By inhibiting CA IX, Compound A shifts the metabolic processes of tumor cells from aerobic to anaerobic glycolysis, which is often associated with increased cell proliferation and survival in hypoxic conditions typical of tumor microenvironments.

Mode of Action

The inhibition of CA IX leads to:

  • Decreased tumor cell proliferation : This is achieved through altered metabolic pathways that affect energy production and cellular growth.
  • Induction of apoptosis : The metabolic stress induced by CA IX inhibition can trigger programmed cell death in cancer cells .

Biochemical Pathways

The inhibition of CA IX by Compound A has significant implications for tumor biology:

  • Altered pH Regulation : CA IX regulates intracellular pH, and its inhibition can lead to acidification within tumor cells, further promoting apoptosis.
  • Impact on Hypoxia-Inducible Factors (HIFs) : By affecting the cellular response to hypoxia, the compound may influence the expression of various genes involved in angiogenesis and metastasis .

Comparative Analysis with Similar Compounds

To understand the unique properties of Compound A, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Dimethylaminopyridine (DMAP)Contains a dimethylamino groupCatalytic activity in organic synthesis
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamideBenzene sulfonamide derivativeInhibitor of CA IX, potential anti-cancer activity
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamideFuran derivativeAntimicrobial properties

Compound A stands out due to its dual targeting mechanism involving both enzyme inhibition and modulation of metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to Compound A. For instance:

  • Antitumor Activity : Research has shown that derivatives targeting CA IX exhibit significant antitumor effects in various cancer models. In vitro studies demonstrated that compounds inhibiting CA IX led to reduced viability in hypoxic cancer cell lines .
  • Inhibitory Profiles : Inhibitory assays revealed that Compound A has a submicromolar IC50 against CA IX, indicating potent activity compared to other known inhibitors .
  • Synergistic Effects : Combination therapies using Compound A with other chemotherapeutics have shown enhanced efficacy in preclinical models, suggesting potential for clinical applications in multi-drug regimens .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share acetamide or pyrimidine motifs but differ in substituents and core scaffolds:

Compound Name (CAS/Identifier) Core Structure Key Substituents Reference
Target Compound Two pyrimidine rings linked via acetamide - Ring A: 4-(dimethylamino), 2-ethoxy
- Ring B: 2-methyl, 6-(pyrazol-1-yl)
N/A
N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516, CAS 158205-18-6) Quinazoline and pyrimidine linked via acetamide - Quinazoline core
- Pyrimidinyloxy group at position 6
- Piperidinyl substituent
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Pharmacopeial Forum PF 43(1)) Hexane backbone with acetamide and tetrahydropyrimidinone - 2,6-Dimethylphenoxy group
- Tetrahydropyrimidinone ring
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058198-01-8) Dihydropyrimidinone and benzodioxole linked via acetamide - 4-Methoxyphenyl group
- Benzodioxolylmethyl substituent
Key Observations:

Heterocyclic Diversity: The target compound uses pyrimidine-pyrimidine pairing, whereas analogs like BP 27516 (quinazoline-pyrimidine) and CAS 1058198-01-8 (dihydropyrimidinone-benzodioxole) employ mixed heterocycles. These differences may influence target selectivity or metabolic stability.

Substituent Effects: The ethoxy group in the target compound contrasts with methoxy (CAS 1058198-01-8) or phenoxy (PF 43(1)) groups, altering lipophilicity and steric bulk. The pyrazole substituent (target) versus piperidinyl (BP 27516) or tetrahydropyrimidinone (PF 43(1)) could modulate solubility or binding kinetics.

Linker Flexibility : All compounds utilize acetamide linkers, but the target compound’s oxygen bridge may confer distinct torsional freedom compared to rigidified backbones in PF 43(1)’s hexane chain.

Hypothetical Pharmacological Implications (Based on Structural Features)

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Target Selectivity : The pyrimidine-pyrimidine system may favor kinases or enzymes requiring planar heterocyclic recognition, unlike quinazoline-based analogs (e.g., BP 27516), which are common in EGFR inhibitors.
  • Solubility: The dimethylamino group (target) likely enhances aqueous solubility relative to PF 43(1)’s lipophilic diphenylhexane backbone.
  • Metabolic Stability : The pyrazole moiety (target) may resist oxidative metabolism better than benzodioxole (CAS 1058198-01-8), which is prone to CYP450-mediated degradation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.